



# Application of Mavodelpar in Studying Gene Transcription in Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ReN001	
Cat. No.:	B10857760	Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Mavodelpar (formerly **REN001**) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4][5][6][7] PPARδ is a nuclear receptor that plays a crucial role in the regulation of energy metabolism and homeostasis and is highly expressed in tissues with high energy demand such as muscle, brain, and heart.[1][2][5][8] The primary therapeutic hypothesis for mavodelpar was its potential to enhance mitochondrial function by increasing the transcription of genes involved in mitochondrial biogenesis and fatty acid oxidation.[3][9][4][5][6][7] This has positioned mavodelpar as a tool for investigating mitochondrial gene expression and function, particularly in the context of primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[1][2][9][6]

Primary mitochondrial myopathies are a group of rare genetic metabolic disorders resulting from mutations or deletions in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA).[1][2] [4][6][7][8][10] These genetic alterations impair the ability of mitochondria to produce ATP, leading to significant energy deficits in tissues with high energy demands.[1][2][3][4][6][7][8] Symptoms are often severe and can include muscle weakness, exercise intolerance, and in some cases, can be fatal.[1][2][4][6][7][8][10]

Mavodelpar was investigated in the STRIDE clinical trial, a global, randomized, double-blind, placebo-controlled pivotal Phase 2b study in adult patients with PMM due to mtDNA defects.[1] [2][3][4][7][8] However, the trial did not meet its primary or secondary efficacy endpoints, which



were based on changes in the 12-minute walk test and a fatigue score, respectively.[1][2][8] Consequently, the development of mavodelpar was suspended.[1][8] Despite this outcome, the mechanism of action of mavodelpar as a PPARδ agonist still makes it a relevant chemical probe for researchers studying the intricacies of mitochondrial gene transcription.

## **Mechanism of Action**

Mavodelpar functions as a selective agonist for PPAR $\delta$ . The proposed mechanism for its effect on mitochondrial gene transcription is initiated by its binding to and activation of the PPAR $\delta$  receptor. This activation is thought to lead to the upregulation of a cascade of genes involved in energy metabolism. A key player in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 $\alpha$ ). The activation of PPAR $\delta$  by an agonist can lead to an increase in the expression or activity of PGC-1 $\alpha$ . PGC-1 $\alpha$  is a master regulator of mitochondrial biogenesis. It co-activates nuclear respiratory factors (NRFs) 1 and 2, which in turn activate the transcription of nuclear genes encoding mitochondrial proteins, including mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mtDNA. By stimulating this pathway, mavodelpar was hypothesized to increase the number and function of mitochondria.

## **Quantitative Data from Clinical Trials**

The following table summarizes key quantitative data from the clinical trials of mavodelpar.



Parameter	Value	Study	Disease Population	Reference
Dosage	100 mg	STRIDE, STRIDE AHEAD	Primary Mitochondrial Myopathies (PMM)	[1][2][3][4][7]
Administration	Once-daily, oral	STRIDE, STRIDE AHEAD	Primary Mitochondrial Myopathies (PMM)	[1][3][4][7][10]
Treatment Duration	24 weeks	STRIDE	Primary Mitochondrial Myopathies (PMM)	[1][2][3][4][7]
Treatment Duration	24 months	STRIDE AHEAD (Open-label extension)	Primary Mitochondrial Myopathies (PMM)	[1][8]
Primary Efficacy Endpoint	Change from baseline in the distance walked during the 12- minute walk test (12MWT) at week 24	STRIDE	Primary Mitochondrial Myopathies (PMM)	[1][2][3][7][8]
Secondary Efficacy Endpoint	Change from baseline in the PROMIS® Short Form Fatigue 13a score	STRIDE	Primary Mitochondrial Myopathies (PMM)	[1][8]

## **Experimental Protocols**



The following are detailed, hypothetical protocols for utilizing mavodelpar in a research setting to study mitochondrial gene transcription. These are intended as a guide and should be adapted to specific experimental needs.

# Protocol 1: In Vitro Analysis of Mavodelpar-Induced Mitochondrial Gene Expression in Human Myoblasts

Objective: To determine the effect of mavodelpar on the expression of key nuclear and mitochondrial genes involved in mitochondrial biogenesis and function in a human myoblast cell line.

#### Materials:

- Human myoblast cell line (e.g., SkMC)
- Mavodelpar
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- DMSO (vehicle control)
- RNA extraction kit
- qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)
- · Cell lysis buffer for protein analysis
- Antibodies for Western blotting (e.g., anti-TFAM, anti-NRF1, anti-PGC-1α, and a loading control like anti-GAPDH)

### Procedure:

- Cell Culture and Treatment:
  - Culture human myoblasts in standard conditions (37°C, 5% CO2).
  - Seed cells in 6-well plates and allow them to reach 70-80% confluency.



- Prepare a stock solution of mavodelpar in DMSO.
- $\circ$  Treat cells with varying concentrations of mavodelpar (e.g., 1  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M) or vehicle (DMSO) for 24 hours.
- RNA Extraction and gRT-PCR:
  - Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
  - Perform reverse transcription to synthesize cDNA.
  - Conduct qRT-PCR using primers for target genes such as PPARδ, PGC-1α, NRF1, TFAM, and mitochondrial-encoded genes like MT-CO1 and MT-ND1. Use a housekeeping gene (e.g., GAPDH) for normalization.
  - Analyze the relative gene expression using the  $\Delta\Delta$ Ct method.
- Protein Analysis (Western Blot):
  - Lyse a parallel set of treated cells to extract total protein.
  - Determine protein concentration using a BCA assay.
  - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
  - $\circ$  Probe the membrane with primary antibodies against TFAM, NRF1, PGC-1 $\alpha$ , and a loading control.
  - Incubate with the appropriate secondary antibodies and visualize the protein bands.
  - Quantify band intensities to determine changes in protein levels.

# Protocol 2: Assessment of Mitochondrial Function Following Mavodelpar Treatment

Objective: To evaluate the functional consequences of mavodelpar treatment on mitochondrial activity in cultured cells.



### Materials:

- Treated cells from Protocol 1
- Mitochondrial membrane potential-sensitive dye (e.g., TMRM or JC-1)
- Reagents for measuring cellular ATP levels (e.g., a luciferase-based ATP assay kit)
- Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate)
- Reagents for Seahorse assay (e.g., oligomycin, FCCP, rotenone/antimycin A)

#### Procedure:

- Mitochondrial Membrane Potential Assay:
  - Treat cells with mavodelpar or vehicle as described in Protocol 1.
  - Incubate the cells with a mitochondrial membrane potential dye according to the manufacturer's protocol.
  - Analyze the fluorescence intensity using a fluorescence microscope or a plate reader to assess changes in mitochondrial membrane potential.
- Cellular ATP Level Measurement:
  - Following treatment, lyse the cells and measure the total cellular ATP concentration using a commercial ATP assay kit.
  - Normalize ATP levels to the total protein concentration of each sample.
- Oxygen Consumption Rate (OCR) Measurement:
  - Seed cells in a Seahorse XF cell culture microplate and treat with mavodelpar or vehicle.
  - Perform a mitochondrial stress test using a Seahorse XF Analyzer.
  - Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-

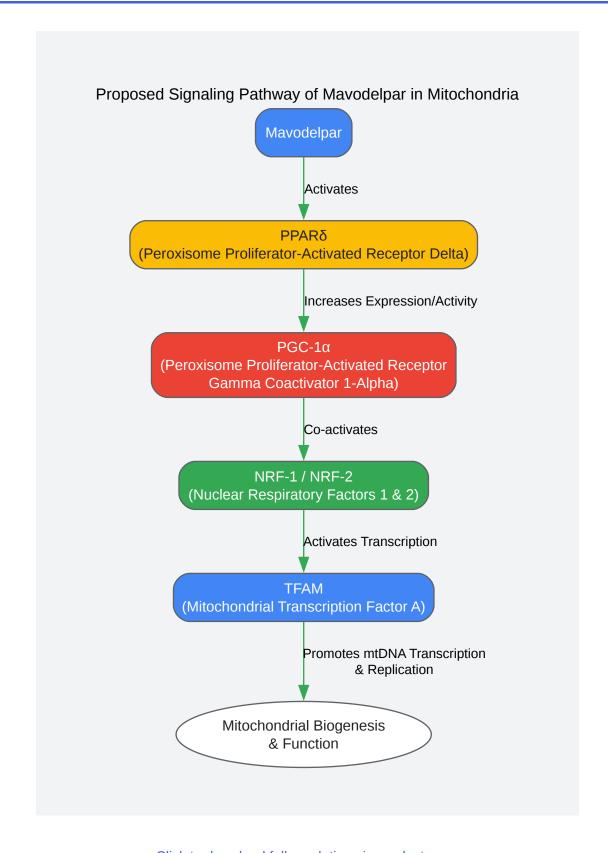


mitochondrial respiration.

 Analyze the data to determine the effect of mavodelpar on mitochondrial respiratory function.

## **Visualizations**

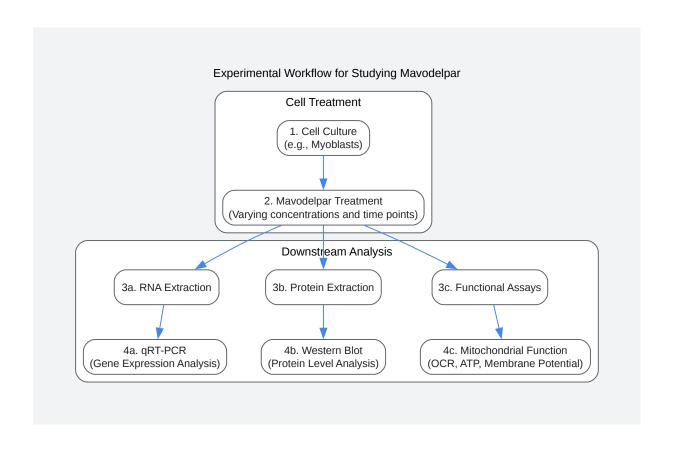




Click to download full resolution via product page

Caption: Proposed signaling pathway of mavodelpar.





Click to download full resolution via product page

Caption: General experimental workflow.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. chiesiventures.com [chiesiventures.com]







- 2. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE Study of Mavodelpar in Primary Mitochondrial Myopathies (PMM) | Nasdaq [nasdaq.com]
- 3. chiesiventures.com [chiesiventures.com]
- 4. chiesiventures.com [chiesiventures.com]
- 5. seekingalpha.com [seekingalpha.com]
- 6. biospace.com [biospace.com]
- 7. Reneo Pharmaceuticals Announces Last Patient Last Visit in [globenewswire.com]
- 8. globalgenes.org [globalgenes.org]
- 9. chiesiventures.com [chiesiventures.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application of Mavodelpar in Studying Gene Transcription in Mitochondria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857760#application-of-mavodelpar-in-studying-gene-transcription-in-mitochondria]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com